![molecular formula C18H17NO3S B2867811 1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797318-92-3](/img/structure/B2867811.png)
1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(4-Methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1’-(4-Methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-carbonyl chloride: A related compound used in similar synthetic applications.
Phenylboronic pinacol esters: Compounds that share some chemical properties and are used in similar types of reactions.
Uniqueness
1’-(4-Methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts specific chemical and physical properties that are not found in simpler compounds. This uniqueness makes it valuable for applications that require precise molecular interactions and stability.
Biological Activity
The compound 1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of the compound features a spirocyclic framework that combines a benzofuran and a piperidine moiety. The presence of a thiophene ring and a carbonyl group contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing thiophene and benzofuran rings have shown promising antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antibacterial | Gram-positive bacteria | |
Related Thiophene Derivatives | Antifungal | Candida albicans |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar spirocyclic structures has been documented. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Case Study: In Vivo Efficacy
In a study evaluating the in vivo efficacy of related compounds, it was found that specific derivatives significantly reduced symptoms in models of autoimmune diseases. The mechanism was linked to their ability to inhibit Th17 cell differentiation, which plays a crucial role in inflammatory responses.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies suggest strong binding affinities with proteins involved in inflammatory processes and microbial resistance mechanisms.
Properties
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-10-15(23-11-12)16(20)19-8-6-18(7-9-19)14-5-3-2-4-13(14)17(21)22-18/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBICDRLRNCMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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